molecular formula C2HIN2S B1319030 2-Iodo-1,3,4-thiadiazole CAS No. 332133-91-2

2-Iodo-1,3,4-thiadiazole

Cat. No. B1319030
M. Wt: 212.01 g/mol
InChI Key: VPSGDHZFVJANQC-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-thiadiazole is a chemical compound with the molecular formula C₂HIN₂S . It belongs to the class of thiadiazoles , which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The iodine substitution at position 2 of the thiadiazole ring imparts unique properties to this compound.



Synthesis Analysis

The synthesis of 2-Iodo-1,3,4-thiadiazole involves various methods, including iodination of the corresponding 1,3,4-thiadiazole precursor. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. Further studies are needed to optimize and refine these synthetic procedures.



Molecular Structure Analysis

The molecular structure of 2-Iodo-1,3,4-thiadiazole consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and one iodine atom. The arrangement of these atoms influences its chemical properties and reactivity. The InChI key for this compound is VPSGDHZFVJANQC-UHFFFAOYSA-N .



Chemical Reactions Analysis

2-Iodo-1,3,4-thiadiazole can participate in various chemical reactions, including substitution , addition , and cyclization reactions. Its reactivity with other functional groups and reagents determines its potential applications in organic synthesis.



Physical And Chemical Properties Analysis


  • Physical Form : 2-Iodo-1,3,4-thiadiazole is typically found as a powder .

  • Molecular Weight : Approximately 212.01 g/mol .

  • Storage Temperature : It should be stored at 4°C .

  • Purity : Typically available with a purity of 95% .

  • Country of Origin : Ukraine.


Scientific Research Applications

Synthesis and Chemical Properties

2-Iodo-1,3,4-thiadiazole is involved in the synthesis of various biologically active compounds. It's a crucial intermediate in developing novel thiadiazole-based drugs, particularly in cross-coupling reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole, a related compound, has been synthesized and characterized for its potential in producing therapeutic agents using cross-coupling reactions (Boulhaoua, Torvisco, & Pasinszki, 2019).

Biological and Pharmacological Activities

The 1,3,4-thiadiazole structure, including 2-Iodo derivatives, is known for its diverse biological activities. These compounds exhibit anticancer properties against human cancers and act as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also have effects on the central nervous system (CNS), including anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, among others (Matysiak, 2015).

Applications in Material Science and Corrosion Inhibition

1,3,4-thiadiazoles, including 2-Iodo derivatives, play an important role in material science. They are used as corrosion inhibitors, in photoconductivity, and in liquid crystals. Their significance extends to agricultural applications, being used as insecticides, pesticides, fungicides, and plant-growth regulators. For example, certain 1,3,4-thiadiazole derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic conditions (Bentiss et al., 2007).

Antimicrobial Properties

2-Iodo-1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties. They are effective against a range of pathogenic microorganisms, including bacteria and fungi resistant to current antibiotics and antifungals. These compounds are potential leads for synthesizing new antimicrobial agents, with some exhibiting higher activity than standard drugs (Serban et al., 2018).

Cancer Research

In cancer research, 2-Iodo-1,3,4-thiadiazole derivatives are being investigated for their antiproliferative properties. Some of these compounds have shown promising results in inhibiting the growth of various cancer cell lines, making them potential candidates for chemotherapy drugs (Gür et al., 2020).

Scientific Research Applications of 2-Iodo-1,3,4-thiadiazole

Synthesis and Chemical Properties

  • Synthesis and Drug Development: The 1,2,4-thiadiazole moiety, including 2-Iodo-1,3,4-thiadiazole derivatives, is a key component in the development of novel thiadiazole-based drugs. These compounds have shown selectivity in cross-coupling reactions, making them valuable for producing therapeutic agents (Boulhaoua, Torvisco, & Pasinszki, 2019).

Biological and Pharmacological Activities

  • Diverse Biological Activities: 1,3,4-thiadiazoles exhibit a wide range of biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also affect the central nervous system, showing anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. The molecular targets of these compounds include various enzymes like carbonic anhydrase and cyclooxygenase (Matysiak, 2015).

Applications in Material Science and Corrosion Inhibition

  • Material Science and Agriculture: 1,3,4-thiadiazoles, including 2-Iodo derivatives, are used in material science (e.g., corrosion inhibitors, photoconductivity, liquid crystals) and agriculture (as insecticides, pesticides, fungicides, and plant-growth regulators). Certain derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic conditions, demonstrating their versatility in both biological and industrial applications (Bentiss et al., 2007).

Antimicrobial Properties

  • Antimicrobial Efficacy: 2-Iodo-1,3,4-thiadiazole derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi resistant to current treatments. These compounds are potential leads for new antimicrobial agent synthesis, with some showing higher activity than standard drugs (Serban et al., 2018).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet.


Future Directions

Future research should focus on:



  • Investigating the biological activities of 2-Iodo-1,3,4-thiadiazole in more depth.

  • Developing efficient synthetic methods for large-scale production.

  • Exploring potential applications in drug discovery and materials science.


properties

IUPAC Name

2-iodo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSGDHZFVJANQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592626
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,3,4-thiadiazole

CAS RN

332133-91-2
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Veeraboina, V Pattabi, N Somaiah… - Chemical Data …, 2023 - Elsevier
A new library of amide derivatives of oxazole-pyrimidine-1,3,4-thiadiazoles (11a-j) was conceived and developed, with their chemical structures validated by 1 HNMR, 13 CNMR, and …
Number of citations: 0 www.sciencedirect.com

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